CGP-53153
Overview
Description
CGP-53153, also known as N-2-(cyano-2-propyl)-3-oxo-4-aza-5alpha-androst-1-ene-17beta-carboxamide, is a steroidal inhibitor of the enzyme 5 alpha-reductase. This enzyme is responsible for the conversion of testosterone to dihydrotestosterone, a more potent androgen. This compound has shown significant potential in reducing prostate growth and is primarily used in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CGP-53153 involves multiple steps, starting from a steroidal precursorThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
CGP-53153 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions, particularly at the cyano group, can yield a variety of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
Scientific Research Applications
CGP-53153 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study steroidal inhibitors and their interactions with enzymes.
Biology: Investigated for its effects on androgen metabolism and its potential role in regulating hormonal pathways.
Medicine: Explored for its therapeutic potential in treating conditions like benign prostatic hyperplasia and androgenic alopecia.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes .
Mechanism of Action
CGP-53153 exerts its effects by inhibiting the enzyme 5 alpha-reductase, which converts testosterone to dihydrotestosterone. By blocking this conversion, this compound reduces the levels of dihydrotestosterone, thereby decreasing its androgenic effects. This mechanism is particularly beneficial in conditions where dihydrotestosterone plays a key role, such as prostate enlargement and hair loss .
Comparison with Similar Compounds
Similar Compounds
Finasteride: Another 5 alpha-reductase inhibitor with a similar mechanism of action but different potency and pharmacokinetics.
Dutasteride: A dual inhibitor of both type I and type II 5 alpha-reductase, offering broader inhibition compared to CGP-53153.
Eristeride: A newer compound with enhanced selectivity and potency .
Uniqueness of this compound
This compound is unique due to its specific inhibition profile and its effectiveness in reducing prostate growth without significantly affecting other organs. Its potency in inhibiting rat 5 alpha-reductase is approximately one order of magnitude higher compared to human 5 alpha-reductase, making it a valuable tool in preclinical studies .
Properties
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(2-cyanopropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O2/c1-21(2,13-24)26-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)25-18)16(14)9-11-22(15,17)3/h10,12,14-18H,5-9,11H2,1-4H3,(H,25,27)(H,26,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OESNKOKTKJVMIR-WSBQPABSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C#N)CCC4C3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C#N)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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